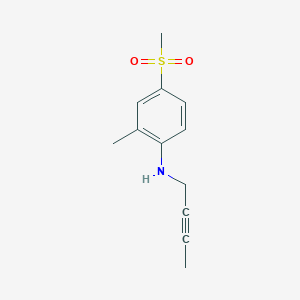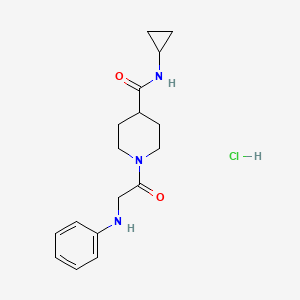
N-but-2-ynyl-2-methyl-4-methylsulfonylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-but-2-ynyl-2-methyl-4-methylsulfonylaniline, also known as NSC-743380, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the aniline family and has a unique structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-but-2-ynyl-2-methyl-4-methylsulfonylaniline is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in tumor growth and inflammation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. Additionally, this compound has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it induces apoptosis (programmed cell death) in cancer cells, inhibits cell proliferation, and causes cell cycle arrest. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-but-2-ynyl-2-methyl-4-methylsulfonylaniline is its high purity, which makes it suitable for use in laboratory experiments. Additionally, it has been shown to have a low toxicity profile, making it a safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in vivo.
Orientations Futures
There are several future directions for research on N-but-2-ynyl-2-methyl-4-methylsulfonylaniline. One area of interest is its potential as a therapeutic agent for cancer and viral infections. Further studies are needed to determine its efficacy in vivo and its potential side effects. Additionally, research is needed to further elucidate its mechanism of action and identify potential targets for drug development. Finally, studies are needed to optimize the synthesis of this compound and develop more efficient methods for its production.
Méthodes De Synthèse
The synthesis of N-but-2-ynyl-2-methyl-4-methylsulfonylaniline involves the reaction of 4-chloro-2-methylsulfonylaniline with but-2-yn-1-ol in the presence of a base. The reaction yields this compound as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
N-but-2-ynyl-2-methyl-4-methylsulfonylaniline has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. In vitro studies have demonstrated that this compound is effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to inhibit the replication of viruses such as hepatitis B and C.
Propriétés
IUPAC Name |
N-but-2-ynyl-2-methyl-4-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-4-5-8-13-12-7-6-11(9-10(12)2)16(3,14)15/h6-7,9,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLQQWVWWAMFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC1=C(C=C(C=C1)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-3-phenylbutan-1-one;hydrochloride](/img/structure/B7632337.png)
![N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)



![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)

![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]ethanone;hydrochloride](/img/structure/B7632390.png)
![2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B7632391.png)
![3-Amino-1-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7632398.png)
![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)
![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)